molecular formula C13H15BrN2S B2665710 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole CAS No. 1207039-05-1

5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole

Cat. No.: B2665710
CAS No.: 1207039-05-1
M. Wt: 311.24
InChI Key: CDPBOPQGVQZIRT-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, an ethyl group, and an ethylthio group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with ethylthiol in the presence of a suitable catalyst to yield the desired imidazole derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the ethylthio group can form interactions with thiol groups in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole
  • 5-(4-Fluorophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole
  • 5-(4-Methylphenyl)-1-ethyl-2-(ethylthio)-1H-imidazole

Uniqueness

5-(4-Bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s binding affinity to certain biological targets. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-(4-bromophenyl)-1-ethyl-2-ethylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2S/c1-3-16-12(9-15-13(16)17-4-2)10-5-7-11(14)8-6-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPBOPQGVQZIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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